Cas no 1922707-88-7 (Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride)
![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride structure](https://ja.kuujia.com/scimg/cas/1922707-88-7x500.png)
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
- ETHYL OCTAHYDROCYCLOPENTA[B]PYRROLE-2-CARBOXYLATE HCL
- Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
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- インチ: 1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H
- InChIKey: PNFLZEAUFLPALX-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC)C(C1CC2CCCC2N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 205
- トポロジー分子極性表面積: 38.3
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512919-1g |
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride |
1922707-88-7 | 97% | 1g |
$666 | 2023-01-01 | |
Alichem | A109009195-1g |
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride |
1922707-88-7 | 97% | 1g |
$773.28 | 2023-09-02 | |
Ambeed | A832550-1g |
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride |
1922707-88-7 | 97% | 1g |
$680.0 | 2024-07-28 |
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochlorideに関する追加情報
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS No. 1922707-88-7): A Comprehensive Overview
Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, a compound with the chemical formula C17H26NO3·HCl, is a derivative of octahydrocyclopenta[b]pyrrole. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The presence of the carboxylate group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The compound's structure, characterized by a cyclopentane ring fused to a pyrrole ring, provides a versatile scaffold for further functionalization. This structural motif is particularly interesting because it mimics natural products found in various organisms, suggesting potential applications in medicinal chemistry. The ethyl ester group at the 2-position of the pyrrole ring adds another layer of reactivity, allowing for further modifications through ester hydrolysis or transesterification reactions.
Recent studies have highlighted the importance of octahydrocyclopenta[b]pyrrole derivatives in the development of novel therapeutic agents. For instance, researchers have explored its potential as a scaffold for designing molecules with anti-inflammatory and analgesic properties. The unique stereochemistry of this compound allows for the synthesis of enantiomerically pure forms, which are often crucial for achieving optimal pharmacological effects.
In addition to its pharmaceutical applications, Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride has shown promise in materials science. Its rigid bicyclic structure makes it a candidate for designing polymers with specific mechanical and thermal properties. The hydrochloride salt form also enhances its compatibility with various polymerization techniques, facilitating the incorporation into advanced materials.
The synthesis of Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves multi-step organic reactions, including cyclization, esterification, and salt formation. Advanced synthetic methodologies such as transition metal-catalyzed reactions have been employed to improve yield and purity. These methods align with current trends in green chemistry, emphasizing sustainable and efficient synthetic routes.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized it to synthesize derivatives with enhanced biological activity, such as inhibitors of enzymes involved in cancer pathways. The carboxylate group at the 2-position serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.
The hydrochloride salt form of Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate enhances its stability and bioavailability, making it an attractive candidate for drug formulation. This form also improves solubility in aqueous solutions, facilitating its use in pharmaceutical formulations such as oral tablets and injectable solutions. These characteristics are critical for ensuring that the compound reaches its target site of action effectively.
Future research directions may focus on exploring new synthetic routes to improve the accessibility of Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Additionally, computational modeling techniques can be employed to predict its interactions with biological targets, aiding in the rational design of novel derivatives with improved pharmacological profiles.
The versatility of Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride makes it a valuable asset in both academic research and industrial applications. Its unique structural features offer opportunities for innovation across multiple disciplines, from medicinal chemistry to materials science. As research continues to uncover new possibilities for this compound, its significance is likely to grow further.
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